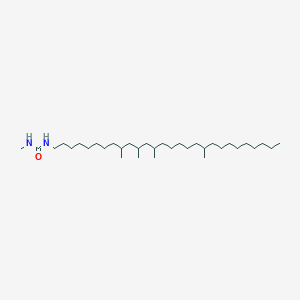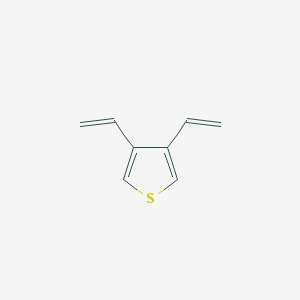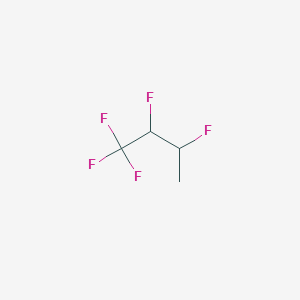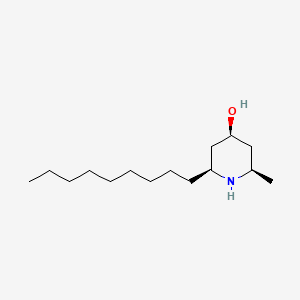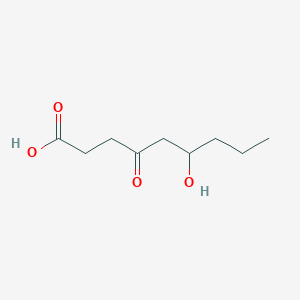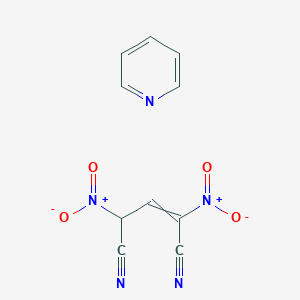
2,4-Dinitropent-2-enedinitrile;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitropent-2-enedinitrile;pyridine is a complex organic compound that combines the structural features of both 2,4-dinitropent-2-enedinitrile and pyridine. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Vorbereitungsmethoden
The synthesis of 2,4-Dinitropent-2-enedinitrile;pyridine involves several steps. One common method includes the electrophilic aromatic substitution reaction, where nitration occurs to benzylpyridine. The process involves the following steps :
- A solution of sulfuric acid is placed in an ice bath along with a magnetic stirrer.
- Benzylpyridine is added dropwise, maintaining a temperature below 10°C.
- Fuming nitric acid is added, maintaining the temperature.
- The mixture is allowed to stand at room temperature for 30 minutes.
- The reaction mixture is heated in an 80°C water bath for 20 minutes.
- The mixture is then poured into a conical flask containing crushed ice and stirred in an ice bath.
- Aqueous ammonia is added until the pH rises to approximately 9-10.
- The product is filtered, dried, and recrystallized to produce the analytical sample.
Analyse Chemischer Reaktionen
2,4-Dinitropent-2-enedinitrile;pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzylpyridine yields this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitropent-2-enedinitrile;pyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyridine derivatives are known for their outstanding therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry . They are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications. Additionally, pyridine is a key scaffold in many naturally occurring biologically active compounds, such as alkaloids, enzymes, and polypeptides .
Wirkmechanismus
The mechanism of action of 2,4-Dinitropent-2-enedinitrile;pyridine involves its interaction with molecular targets and pathways within biological systems. Pyridine’s nitrogen lone pair occupies an sp2-hybrid orbital, making it available for forming bonds with protons and other electrophiles . This property allows pyridine derivatives to interact with various biological molecules, leading to their therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitropent-2-enedinitrile;pyridine can be compared with other similar compounds, such as pyrimidines and other pyridine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . While both pyridines and pyrimidines have significant therapeutic applications, pyridines are more basic due to the availability of the nitrogen lone pair for bonding . Other similar compounds include dihydropyridines and piperidines, which also possess outstanding therapeutic effects and play eminent roles in medicinal chemistry .
Eigenschaften
CAS-Nummer |
138042-18-9 |
|---|---|
Molekularformel |
C10H7N5O4 |
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
2,4-dinitropent-2-enedinitrile;pyridine |
InChI |
InChI=1S/C5H2N4O4.C5H5N/c6-2-4(8(10)11)1-5(3-7)9(12)13;1-2-4-6-5-3-1/h1,4H;1-5H |
InChI-Schlüssel |
UVPQNRVBGCHXMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C(=C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


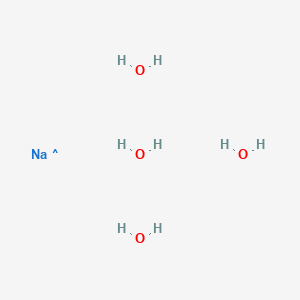

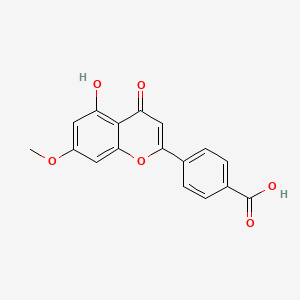
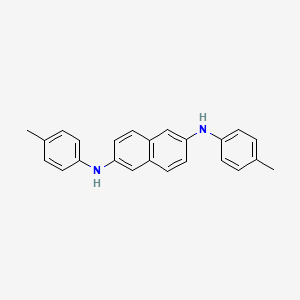


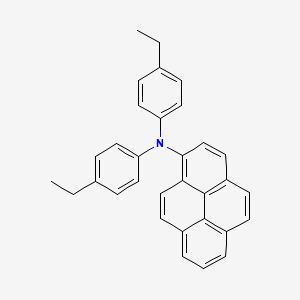
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
